
2-(Difluoromethyl)-3,5-difluoropyridin-4-amine hydrochlorid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Difluoromethyl)-3,5-difluoropyridin-4-amine hydrochloride is a fluorinated organic compound Fluorinated compounds are of significant interest in medicinal chemistry due to their unique properties, such as increased metabolic stability and enhanced binding affinity to biological targets
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)-3,5-difluoropyridin-4-amine hydrochloride typically involves the introduction of difluoromethyl groups into the pyridine ring. One common method is the difluoromethylation of pyridine derivatives using difluoromethylating agents.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale difluoromethylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)-3,5-difluoropyridin-4-amine hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the difluoromethyl group can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cross-Coupling Reactions: The compound can undergo cross-coupling reactions with various aryl or alkyl halides to form new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include bases, catalysts, and difluoromethylating agents. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted pyridine derivatives, while cross-coupling reactions can produce complex organic molecules with new carbon-carbon bonds .
Scientific Research Applications
2-(Difluoromethyl)-3,5-difluoropyridin-4-amine hydrochloride has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex fluorinated organic molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions due to its unique binding properties.
Industry: It is used in the development of agrochemicals, such as herbicides and fungicides, due to its enhanced biological activity
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)-3,5-difluoropyridin-4-amine hydrochloride involves its interaction with specific molecular targets. The difluoromethyl group enhances the compound’s binding affinity to biological targets, such as enzymes and receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
2-(Difluoromethyl)-3,5-difluoropyridine: Similar in structure but lacks the amine group.
3,5-Difluoropyridin-4-amine: Similar but lacks the difluoromethyl group.
2-(Trifluoromethyl)-3,5-difluoropyridin-4-amine: Contains a trifluoromethyl group instead of a difluoromethyl group
Uniqueness
2-(Difluoromethyl)-3,5-difluoropyridin-4-amine hydrochloride is unique due to the presence of both difluoromethyl and amine groups, which confer distinct chemical and biological properties. The difluoromethyl group enhances metabolic stability and binding affinity, while the amine group allows for further functionalization and interaction with biological targets .
Properties
Molecular Formula |
C6H5ClF4N2 |
|---|---|
Molecular Weight |
216.56 g/mol |
IUPAC Name |
2-(difluoromethyl)-3,5-difluoropyridin-4-amine;hydrochloride |
InChI |
InChI=1S/C6H4F4N2.ClH/c7-2-1-12-5(6(9)10)3(8)4(2)11;/h1,6H,(H2,11,12);1H |
InChI Key |
OBTGOELOAFDDAH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=N1)C(F)F)F)N)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(1H-benzo[d]imidazol-2-yl)piperidine-3-carboxylic acid](/img/structure/B13959572.png)
![Methyl 3-[(2,4-dimethylbenzene-1-sulfonyl)amino]benzoate](/img/structure/B13959597.png)
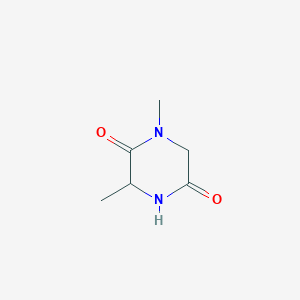
![4-[(1R)-2,2-Difluoro-1-hydroxy-3-buten-1-yl]benzonitrile](/img/structure/B13959609.png)
![(6-(2-Aminoethyl)-6-azaspiro[3.4]octan-2-yl)methanol](/img/structure/B13959612.png)
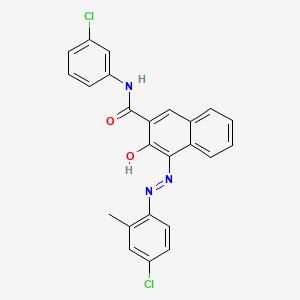
![2-Azabicyclo[3.3.1]nonan-7-one](/img/structure/B13959623.png)

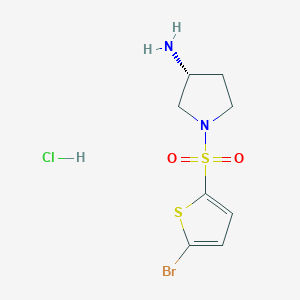
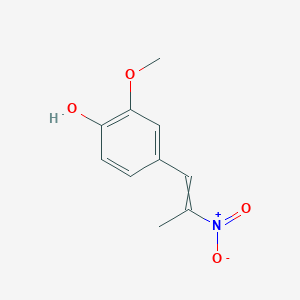
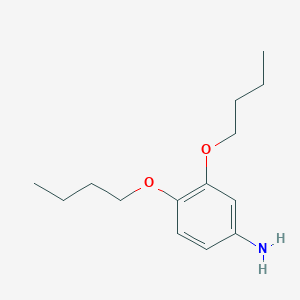
![Benzyl 7-(chloromethyl)-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B13959644.png)


